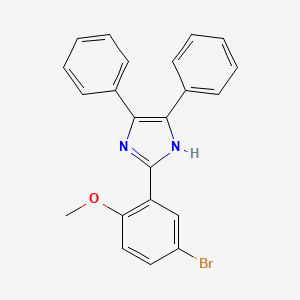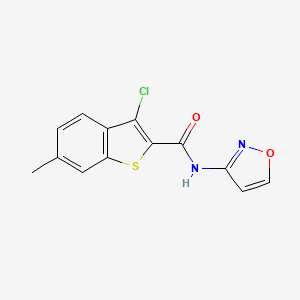![molecular formula C22H21ClN2O3S B4713489 N-(3-chlorophenyl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B4713489.png)
N-(3-chlorophenyl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide, commonly known as CDK9 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential in cancer treatment. CDK9, also known as Cyclin-Dependent Kinase 9, plays a crucial role in the regulation of transcription elongation, and its inhibition has shown promising results in preclinical studies for the treatment of various types of cancers.
Mécanisme D'action
CDK9 inhibitor works by inhibiting the activity of CDK9, which is required for the transcription elongation process. Inhibition of CDK9 leads to the downregulation of various oncogenes, including MYC and MCL1, which are essential for cancer cell survival.
Biochemical and Physiological Effects:
CDK9 inhibitor has been shown to have significant effects on cancer cell growth and survival. It leads to the downregulation of various oncogenes, which results in the suppression of cancer cell growth and induces apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CDK9 inhibitor has several advantages in lab experiments, including its specificity towards CDK9 and its potential in combination with other chemotherapeutic agents. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and treatment regimen.
Orientations Futures
There are several future directions for CDK9 inhibitor research, including its potential use in combination with other targeted therapies, its application in various types of cancers, and the development of more potent and specific CDK9 inhibitors. Further studies are also needed to determine its optimal dosage and treatment regimen and to evaluate its potential side effects.
Applications De Recherche Scientifique
CDK9 inhibitor has been extensively studied for its potential in cancer treatment. Preclinical studies have shown that CDK9 inhibition leads to the suppression of cancer cell growth and induces apoptosis in cancer cells. It has also shown promising results in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-15-6-7-16(2)21(12-15)29(27,28)24-14-17-8-10-18(11-9-17)22(26)25-20-5-3-4-19(23)13-20/h3-13,24H,14H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXSTGYLCMWUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[(2-ethoxyphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4713418.png)
![11-(4-methoxyphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4713424.png)
![3,5-dimethyl-4-[3-(4-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4713429.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol](/img/structure/B4713437.png)
![2-bromo-1-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrobenzene](/img/structure/B4713440.png)
![2-bromo-4-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B4713455.png)
![3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4713465.png)
![N~2~-(4-fluorophenyl)-7-methyl-N~3~-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B4713475.png)
![4-[(4-{[(allylamino)carbonothioyl]amino}phenyl)amino]-4-oxobutanoic acid](/img/structure/B4713481.png)
![N-[(allylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B4713496.png)
![8-methoxy-5-methyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4713504.png)
![2,3,4,5,6-pentafluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4713506.png)
